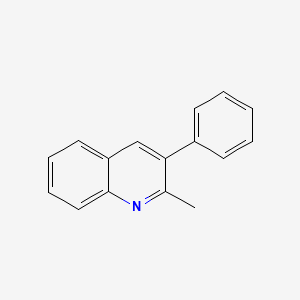

2-Methyl-3-phenylquinoline

Description

Structure

3D Structure

Properties

CAS No. |

1721-91-1 |

|---|---|

Molecular Formula |

C16H13N |

Molecular Weight |

219.28 g/mol |

IUPAC Name |

2-methyl-3-phenylquinoline |

InChI |

InChI=1S/C16H13N/c1-12-15(13-7-3-2-4-8-13)11-14-9-5-6-10-16(14)17-12/h2-11H,1H3 |

InChI Key |

LBDODDLWQDVLIH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=CC=CC=C2C=C1C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 2 Methyl 3 Phenylquinoline and Its Analogs

Established Synthetic Approaches

The synthesis of the 2-methyl-3-phenylquinoline core structure is accessible through several foundational reactions in organic chemistry. These methods often involve the condensation and cyclization of substituted anilines and carbonyl compounds.

Friedländer Annulation and its Adaptations

The Friedländer synthesis is a straightforward and widely utilized method for constructing quinoline (B57606) derivatives. wikipedia.org The reaction typically involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, this would involve the reaction of a 2-aminobenzophenone (B122507) derivative with acetone (B3395972) or the reaction of a 2-aminobenzaldehyde (B1207257) with phenylacetone.

The classical approach often requires high temperatures and the use of catalysts such as p-toluenesulfonic acid, iodine, or various Lewis acids. wikipedia.org Modern adaptations have focused on improving efficiency, yield, and environmental compatibility. For instance, a solvent-free approach using silica-supported phosphorus pentoxide (P₂O₅/SiO₂) at 80°C has been shown to effectively catalyze the Friedländer hetero-annulation between 2-aminoaryl ketones and carbonyl compounds, yielding polysubstituted quinolines in high yields and short reaction times. researchgate.net Another green adaptation employs a photocatalytic radical pathway using methylene (B1212753) blue under visible light to achieve the hetero-annulation. nih.gov

A notable adaptation involves the use of calcium triflate as a sustainable catalyst in a highly efficient and regioselective Friedländer synthesis of 2-methyl-3-acyl quinolines under solvent-free conditions. rsc.org This method can be part of a one-pot tandem process where the initially formed quinoline undergoes further functionalization. rsc.org

Table 1: Examples of Friedländer Annulation for Substituted Quinolines

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield | Reference |

| 2-Aminobenzophenone | Dimedone | Methylene Blue, EtOH, LED | 7,7-dimethyl-10-phenyl-7,8-dihydroacridin-9(6H)-one | High | nih.gov |

| 2-Amino-5-chlorobenzophenone | Ethyl acetoacetate | P₂O₅/SiO₂, 80°C, solvent-free | Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate | 94% | researchgate.net |

| o-Acyl anilines | Carbonyl compound | Calcium triflate, solvent-free | 2-Methyl-3-acyl quinolines | High | rsc.org |

Pfitzinger Reaction Protocols

The Pfitzinger reaction provides an alternative route to quinolines, specifically yielding quinoline-4-carboxylic acids. wikipedia.org The process involves the reaction of isatin (B1672199) or its derivatives with a carbonyl compound in the presence of a strong base. researchgate.netresearchgate.net The base, typically potassium hydroxide, hydrolyzes the amide bond in isatin to form a keto-acid intermediate. wikipedia.org This intermediate then condenses with a carbonyl compound, such as a ketone, to form an imine, which subsequently cyclizes and dehydrates to the final quinoline product. wikipedia.org

To synthesize a derivative of this compound using this method, isatin would be reacted with 1-phenylpropan-2-one (phenylacetone). The expected product from this specific Pfitzinger condensation would be This compound-4-carboxylic acid . Subsequent decarboxylation would be required to obtain the parent this compound. The reaction is known to be generally efficient, though isolation can sometimes be complicated by resinous byproducts. researchgate.net

Reaction Scheme: Pfitzinger Synthesis of this compound-4-carboxylic acid

Reactants: Isatin + 1-Phenylpropan-2-one

Conditions: Strong base (e.g., KOH in ethanol)

Intermediate: Isatinic acid reacts with the ketone

Product: this compound-4-carboxylic acid

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) are highly valued for their efficiency, atom economy, and ability to construct complex molecules in a single operation. nih.govmdpi.com These strategies are particularly effective for synthesizing substituted quinoline scaffolds.

Microwave-Assisted Organic Synthesis (MAOS) has become a powerful tool for accelerating organic reactions, often leading to dramatically reduced reaction times, higher yields, and cleaner processes compared to conventional heating. chemicaljournals.comwisdomlib.org The application of microwave irradiation to the Friedländer annulation is a prime example. Under solvent-free conditions, a mixture of a 2-aminoaryl ketone and a β-ketoester can be irradiated in the presence of a catalyst, such as sulfuric acid-modified polyethylene (B3416737) glycol (PEG-OSO₃H), to produce substituted quinolines in excellent yields within minutes. nih.gov This approach combines the efficiency of a one-pot reaction with the speed of microwave heating. nih.gov In another example, indolyl-ynones can be converted to quinolines in just 30 minutes under microwave conditions, a significant improvement over conventional methods. nih.gov

Table 2: Comparison of Conventional vs. MAOS for Quinoline Synthesis

| Reaction Type | Conventional Method | Microwave-Assisted Method | Reference |

| Indolyl-ynone cyclization | N/A (new discovery) | 100 °C, 30 min, 95-99% yield | nih.gov |

| 2-Quinolinone synthesis | 4 hours | 130 °C, 10 seconds, 33-45% yield | nih.gov |

| Friedländer Annulation | Hours (refluxing) | Minutes (600W irradiation) | nih.gov |

Calcium-Catalyzed Tandem Annulation and Functionalization

Calcium-based catalysts are attractive due to their low cost, low toxicity, and sustainability. A highly efficient one-pot tandem reaction has been developed using calcium triflate (Ca(OTf)₂) as a catalyst. rsc.org This process begins with a Friedländer annulation to synthesize 2-methyl-3-acyl quinolines under solvent-free conditions. rsc.org What makes this a tandem or cascade reaction is that the in situ generated 2-methyl-3-acyl quinoline can then undergo a chemoselective Csp³–H functionalization, all within the same reaction vessel. rsc.org This allows for the direct creation of more complex and structurally diverse quinoline derivatives with high atom and step economy, avoiding the need to isolate the intermediate quinoline product. rsc.org

Reductive Cyclization Pathways

Reductive cyclization offers a distinct synthetic route to quinolines, typically starting from ortho-substituted nitroarenes. The key step is the reduction of a nitro group to an amine, which then undergoes an intramolecular cyclization with a suitably positioned functional group.

A convenient one-pot procedure for preparing analogs such as 2-methyl-3-(phenylthiomethyl)quinolines utilizes this strategy. nih.gov The synthesis starts from Morita-Baylis-Hillman adducts derived from 2-nitrobenzaldehydes. These adducts undergo a conjugate addition with a thiol, followed by a reductive cyclization using iron in acetic acid (Fe/AcOH). The iron reduces the nitro group to an amine, which then cyclizes to form the quinoline ring system. nih.gov

Another powerful method involves a tin(II) chloride (SnCl₂)-mediated reductive cyclization. researchgate.netrsc.org In a one-pot process, a 2-nitrobenzaldehyde (B1664092) can be reacted with an amine and a terminal alkyne in an A³-coupling (aldehyde-alkyne-amine) reaction. The resulting propargylamine (B41283) intermediate, which contains the nitro group, is then treated with SnCl₂. The tin compound reduces the nitro group, initiating the cyclization to afford the 2-substituted quinoline. researchgate.netrsc.org This method is notable for its operational simplicity and the formation of the quinoline in a single pot from readily available starting materials. researchgate.net

Transformation Reactions from Heterocyclic Precursors

Quinazoline-N-oxides serve as valuable intermediates in the synthesis of quinazoline (B50416) analogues and can undergo rearrangement reactions to form other heterocyclic systems, including quinolines. The synthesis of quinazoline 3-oxides can be achieved through various methods, such as the cyclization of 2-aminoacetophenone (B1585202) oxime derivatives with hydroxylamine (B1172632) hydrochloride. mdpi.com

The transformation of a quinazoline-N-oxide to a quinoline derivative typically involves a deoxygenation step. For example, the deoxygenation of 4-methyl-2-phenylquinazoline (B8505305) 3-oxide using zinc in the presence of aqueous ammonium (B1175870) chloride in tetrahydrofuran (B95107) (THF) affords 4-methyl-2-phenylquinazoline in a 71% yield. mdpi.comnih.gov This reaction represents a rearrangement where the N-oxide function is removed, leading to the corresponding quinazoline. While this specific example leads to a quinazoline, similar rearrangement and ring-transformation principles can be applied to access quinoline structures from related heterocyclic precursors.

| Precursor | Reagents | Product | Yield | Reference |

| 4-Methyl-2-phenylquinazoline 3-oxide | Zn, NH4Cl, THF | 4-Methyl-2-phenylquinazoline | 71% | mdpi.comnih.gov |

Povarov Reaction Protocols

The Povarov reaction, a formal [4+2] cycloaddition, is a well-established method for the synthesis of tetrahydroquinolines, which can then be oxidized to quinolines. mdpi.com This reaction typically involves the interaction of an aromatic imine with an electron-rich alkene.

A notable variation of this reaction is an I2-mediated formal [3+2+1] cycloaddition for the direct synthesis of substituted quinolines from methyl ketones, arylamines, and styrenes. organic-chemistry.orgnih.gov This method uniquely activates the methyl group of the methyl ketone and proceeds through a self-sequenced iodination, Kornblum oxidation, Povarov cycloaddition, and aromatization cascade. organic-chemistry.org The reaction demonstrates broad substrate compatibility, providing moderate to good yields of quinolines. organic-chemistry.org

Mechanochemical approaches to the Povarov reaction have also been developed, offering advantages such as shorter reaction times. mdpi.com For instance, an FeCl3-catalyzed mechanochemical Povarov reaction has been reported to yield cis-2,4-diphenyl-1,2,3,4-tetrahydroquinolines from styrenes. mdpi.com

The following table outlines representative Povarov-type reactions for quinoline synthesis:

| Reactants | Catalyst/Reagents | Product Type | Reference |

| Methyl ketones, Arylamines, Styrenes | I2, DMSO | Substituted quinolines | organic-chemistry.orgnih.gov |

| Aromatic imines, Electron-rich olefins | Acid catalyst | Tetrahydroquinolines | mdpi.com |

| Styrenes | FeCl3 | cis-2,4-Diphenyl-1,2,3,4-tetrahydroquinolines | mdpi.com |

Advanced Synthetic Strategies

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. researchgate.netuni-muenchen.dersc.org These methods have been successfully applied to the synthesis of quinoline derivatives.

A notable example is the palladium-catalyzed aza-Wacker oxidative cyclization for the construction of 2-methylquinolines. organic-chemistry.org This reaction proceeds under mild conditions in the presence of air as the oxidant. The addition of 1,10-phenanthroline (B135089) as a ligand was found to improve the reaction yield significantly. organic-chemistry.org The proposed mechanism involves the initial coordination of palladium to the alkene and nitrogen, followed by aminopalladation, β-hydride elimination, and dehydration to form the quinoline ring. organic-chemistry.org

Iron-catalyzed reactions have also emerged as a cost-effective and environmentally benign alternative for quinoline synthesis. An iron-catalyzed oxidative cyclization of 2-amino styrenes with alcohols or methyl arenes has been developed to produce polysubstituted quinolines. nih.gov Furthermore, an iron-catalyzed synthesis of 2-vinylquinolines from 2-methylquinolines has been reported, proceeding via sp3 C-H functionalization and subsequent C-N cleavage. researchgate.net

The development of photoredox-Ni dual catalysis has enabled the cross-coupling of tertiary organoboron reagents with aryl halides, a challenging transformation for the construction of quaternary centers. nih.gov This strategy highlights the continuous innovation in transition-metal catalysis for accessing complex molecular architectures.

The following table provides an overview of transition-metal-catalyzed reactions for the synthesis of quinoline derivatives:

| Reaction Type | Catalyst/Reagents | Substrates | Product | Reference |

| Aza-Wacker Oxidative Cyclization | Pd(OAc)2, 1,10-phenanthroline, Air | Aniline (B41778) derivatives | 2-Methylquinolines | organic-chemistry.org |

| Oxidative Cyclization | Iron catalyst, di-t-butyl peroxide | 2-Amino styrenes, Alcohols/Methyl arenes | Polysubstituted quinolines | nih.gov |

| C-H Functionalization/C-N Cleavage | FeCl3 | 2-Methylquinolines | 2-Vinylquinolines | researchgate.net |

Palladium-Catalyzed Approaches

Palladium-catalyzed reactions offer a versatile and efficient means of synthesizing substituted quinolines. One notable method is the aza-Wacker oxidative cyclization. organic-chemistry.org This approach allows for the construction of 2-methylquinolines from aniline derivatives under mild conditions, utilizing air as the oxidant. organic-chemistry.org The reaction proceeds through the coordination of palladium to an alkene and a nitrogen atom, followed by aminopalladation, β-hydride elimination, and dehydration to form the quinoline ring system. organic-chemistry.org The use of ligands such as 1,10-phenanthroline can significantly improve the reaction yield. organic-chemistry.org

Another powerful palladium-catalyzed method is the Suzuki cross-coupling reaction. This reaction has been successfully employed in the decarbonylative cross-coupling of heterocyclic carboxylic acids with arylboronic acids, providing a direct route to heterobiaryl products, including phenyl-substituted quinolines. organic-chemistry.org This method is advantageous due to the wide availability of the starting materials. organic-chemistry.org Furthermore, palladium catalysis is instrumental in the synthesis of 2-alkoxyquinolines from 1,3-butadiynamides and primary alcohols, proceeding through a cascade reaction that assembles the quinoline core in a single step. mdpi.com

| Catalyst/Reagent | Reactants | Product | Key Features |

| Pd(OAc)₂ / 1,10-phenanthroline | Aniline derivatives, Air | 2-Methylquinolines | Aza-Wacker oxidative cyclization, Mild conditions. organic-chemistry.org |

| Palladium catalyst | Heterocyclic carboxylic acids, Arylboronic acids | Heterobiaryl products (including phenyl-substituted quinolines) | Decarbonylative Suzuki cross-coupling. organic-chemistry.org |

| XantPhosPdCl₂ | N-(2-iodophenyl)-N-tosyl-1,3-butadiynamides, Primary alcohols | 4-Alkenyl 2-alkoxyquinolines | Cascade reaction, de novo quinoline core assembly. mdpi.com |

| PdCl₂[P(o-tol)₃]₂ | Bromovindoline, Alkenes | C-15-substituted vindoline (B23647) analogs | Heck cross-coupling. nih.gov |

Rhodium-Catalyzed Regioselective Functionalization

Rhodium catalysts have emerged as highly effective for the regioselective functionalization of quinolines through C-H bond activation. mdpi.comnih.gov This allows for the direct introduction of functional groups at specific positions on the quinoline ring, a process that is often challenging to achieve through classical methods. nih.gov For instance, rhodium(III)-catalyzed regioselective alkylation of quinoline N-oxides at the C-8 position has been reported, using olefins as the alkylating agent. researchgate.net The N-oxide group acts as a traceless directing group, guiding the functionalization to the desired position. researchgate.net

Rhodium catalysts are also employed in the hydroboration of quinolines. uni-regensburg.deacs.org Depending on the ligand used, this can lead to either 1,2- or 1,4-dihydroquinolines, which can be further functionalized. acs.org A one-pot, site- and stereoselective borylative reduction of quinolines to C4-borylated tetrahydroquinolines has been achieved using a cationic rhodium precatalyst with a phosphine (B1218219) ligand. acs.org

Chemoselective Functionalization Strategies

Chemoselective functionalization allows for the modification of one functional group in the presence of others, a crucial aspect in the synthesis of complex molecules. In the context of quinoline synthesis, metal-free approaches have been developed that leverage the inherent reactivity of the starting materials. One such strategy involves the reaction of 2-styrylanilines with 2-methylbenzothiazoles or 2-methylquinolines. nih.gov This method proceeds via a C(sp³)–H bond functionalization and a tandem cyclization, offering a mild and environmentally friendly route to functionalized quinolines without the need for transition metals. nih.gov

Another metal-free approach utilizes triflic anhydride (B1165640) and pyridine (B92270) to activate amides, which then react with alkynes to form functionalized quinolines. nih.gov This method is notable for its high productivity, regioselectivity, and broad substrate tolerance. nih.gov

Exploiting Free Radical Duality in Quinoline Synthesis

A novel and innovative approach to quinoline synthesis involves harnessing the dual electrophilic and nucleophilic nature of free radicals. organic-chemistry.orgacs.orgacs.org By carefully selecting the reaction conditions, specifically the type of base used, the reactivity of a photocatalytically generated imine radical can be controlled to produce different quinoline isomers from a single starting material. organic-chemistry.orgacs.orgacs.org

In the presence of an organic base, the imine radical acts as an electrophile, leading to the formation of 2,3-disubstituted quinolines. organic-chemistry.orgchemrxiv.orgchemrxiv.org Conversely, with an inorganic base, the radical exhibits nucleophilic character, resulting in 3,4-disubstituted quinolines via a novel rearrangement. organic-chemistry.orgchemrxiv.orgchemrxiv.org This method is considered a green and efficient strategy for the divergent synthesis of polysubstituted quinolines. acs.orgacs.org Mechanistic studies, including DFT calculations, have supported the hypothesis that the electrophilic/nucleophilic bias of the free radical can be modulated by the reaction environment. organic-chemistry.org

| Base | Radical Character | Product |

| Organic Base | Electrophilic | 2,3-disubstituted quinolines organic-chemistry.orgchemrxiv.orgchemrxiv.org |

| Inorganic Base | Nucleophilic | 3,4-disubstituted quinolines organic-chemistry.orgchemrxiv.orgchemrxiv.org |

Acid-Amine Cross-Coupling Reactions

Acid-amine cross-coupling reactions represent a fundamental transformation in organic synthesis. The Combes synthesis of quinoline is a classic example, involving the reaction of an aromatic amine with a 1,3-diketone in the presence of a strong acid like concentrated sulfuric acid. youtube.com The mechanism involves the formation of a Schiff base intermediate, followed by an acid-catalyzed cyclization and dehydration to yield the quinoline ring. youtube.com

Innovations in Synthetic Methodologies

The development of more sustainable and efficient synthetic methods is a continuous effort in chemical research. Solvent-free mechanochemical synthesis represents a significant advancement in this area.

Solvent-Free Mechanochemical Synthesis

Mechanochemistry, specifically ball-milling, offers a green and efficient alternative to traditional solvent-based synthesis. bohrium.com This technique involves the grinding of solid reactants together, often with a catalytic amount of a reagent, to initiate a chemical reaction. bohrium.com It has been successfully applied to the synthesis of various organic compounds, including N-substituted amines and polyaromatic hydrocarbon derivatives. researchgate.netrsc.org The advantages of mechanochemical synthesis include reduced solvent waste, shorter reaction times, and often, the ability to isolate products without the need for column chromatography. bohrium.comrsc.org This approach has been used to prepare high-transition biphenyltetracarboxydiimide liquid crystals and zirconium-based metal-organic frameworks, demonstrating its versatility. mdpi.comnih.gov While specific examples for this compound are not detailed, the principles of mechanochemistry hold great promise for the clean and efficient synthesis of this and other quinoline derivatives. bohrium.com

Catalyst-Free Reaction Optimizations

The synthesis of quinoline derivatives without the use of a catalyst is a significant goal in green chemistry, aiming to reduce chemical waste and avoid the use of potentially toxic and expensive metal or acid/base promoters. The optimization of such reactions typically involves a systematic study of various parameters, including solvent, temperature, reaction time, and the stoichiometry of the reactants, to achieve the highest possible yield and purity of the desired product.

One of the most common catalyst-free approaches for the synthesis of quinolines is the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. Research into the catalyst-free optimization of this reaction has demonstrated that the appropriate choice of reaction conditions can lead to excellent yields of polysubstituted quinolines.

Detailed Research Findings

A notable study in this area explored the synthesis of quinolines via a catalyst-free Friedländer reaction in water. organic-chemistry.org The use of water as a solvent is highly advantageous due to its non-toxic, non-flammable, and environmentally benign nature. The high polarity and hydrogen-bonding capacity of water can facilitate the reaction by stabilizing the transition states of the condensation and cyclization steps.

The optimization of the reaction between 2-aminobenzaldehyde and various ketones revealed that temperature plays a crucial role. While the reaction can proceed at room temperature, moderate heating significantly improves the reaction rate and yield. The optimal temperature was often found to be around 70°C, providing a good balance between reaction speed and the prevention of side reactions. organic-chemistry.org

The reaction time is another critical parameter. Monitoring the reaction progress showed that for many substrates, the reaction goes to completion within a few hours at the optimal temperature. Prolonged reaction times did not typically lead to a significant increase in yield and could sometimes result in the formation of impurities.

The stoichiometry of the reactants is also important. While a 1:1 molar ratio of the 2-aminoaryl carbonyl compound and the α-methylene carbonyl compound is theoretically required, a slight excess of the more volatile or reactive carbonyl component is sometimes used to drive the reaction to completion.

The scope of the catalyst-free Friedländer reaction in water has been shown to be quite broad, accommodating a variety of ketones to produce a range of substituted quinolines. Although specific optimization data for this compound via a completely catalyst-free method is not extensively detailed in the literature, the principles derived from the synthesis of analogous structures provide a clear pathway for its efficient, catalyst-free synthesis.

The following data table, derived from studies on catalyst-free Friedländer reactions, illustrates the effect of different ketones on the reaction yield under optimized, catalyst-free conditions in water.

Table 1: Catalyst-Free Synthesis of Polysubstituted Quinolines in Water

| Entry | Ketone | Product | Time (h) | Yield (%) |

| 1 | Acetone | 2-Methylquinoline (B7769805) | 3 | 85 |

| 2 | Acetophenone | 2-Phenylquinoline (B181262) | 4 | 92 |

| 3 | Cyclohexanone | 1,2,3,4-Tetrahydroacridine | 3 | 97 |

| 4 | Ethyl Acetoacetate | Ethyl 2-methylquinoline-3-carboxylate | 5 | 90 |

| 5 | Dimedone | 3,4-Dihydro-3,3-dimethylacridin-1(2H)-one | 2 | 95 |

| 6 | Malononitrile | 2-Aminoquinoline-3-carbonitrile | 3 | 96 |

Reaction Conditions: 2-aminobenzaldehyde (1 mmol), ketone (1.2 mmol), water (5 mL), 70°C. Data is representative of findings in catalyst-free Friedländer synthesis. organic-chemistry.org

This data demonstrates that high yields of various quinoline derivatives can be achieved without a catalyst by carefully optimizing the reaction conditions, with water often serving as a highly effective solvent.

Chemical Reactivity and Derivatization Strategies of 2 Methyl 3 Phenylquinoline Scaffolds

Oxidation and Reduction Chemistry

Oxidation and reduction reactions are fundamental tools for modifying the 2-methyl-3-phenylquinoline scaffold, enabling the introduction of new functional groups and the alteration of existing ones.

The nitrogen atom in the quinoline (B57606) ring can be readily oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as peroxy acids, with meta-chloroperoxybenzoic acid (m-CPBA) being a common choice. The formation of the N-oxide significantly alters the electronic properties of the quinoline ring, activating it for further functionalization. For instance, the N-oxide can facilitate nucleophilic substitution reactions at the C2 and C4 positions. The general reaction for the N-oxidation of a quinoline derivative is shown below.

Reaction Scheme: this compound + Oxidizing Agent (e.g., m-CPBA) → this compound N-oxide

The resulting N-oxides are stable, often crystalline, solids and serve as versatile intermediates in the synthesis of more complex quinoline derivatives.

The reduction of functional groups appended to the this compound core is a key strategy for introducing synthetically useful moieties like amino and hydroxyl groups.

The reduction of a nitro group, which can be introduced onto the quinoline or phenyl ring through electrophilic nitration, to an amino group is a common and well-established transformation. This conversion is typically achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel, or by using reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid or iron powder in acidic medium. mdpi.comnih.gov The resulting amino-2-methyl-3-phenylquinoline derivatives are valuable precursors for the synthesis of amides, sulfonamides, and other nitrogen-containing heterocycles. A study on the synthesis of 2-hydroxy-N-methyl-phenylquinolin-3-amine highlights the utility of such reductions in creating biologically active molecules. mdpi.com

Carboxylate groups, which can be present as substituents on the quinoline or phenyl ring, can be reduced to primary alcohols or aldehydes. The complete reduction to a primary alcohol is typically accomplished using strong reducing agents like lithium aluminum hydride (LiAlH4). organic-chemistry.orgresearchgate.net The partial reduction to an aldehyde is more challenging due to the high reactivity of the aldehyde intermediate but can be achieved using sterically hindered reducing agents like diisobutylaluminum hydride (DIBAL-H) at low temperatures or by using specific catalytic systems. researchgate.netorganic-chemistry.org These reduction reactions provide access to key intermediates for further derivatization.

| Functional Group Transformation | Reagents and Conditions | Product Functional Group |

| Nitro to Amino | Catalytic hydrogenation (e.g., H2, Pd/C), SnCl2/HCl, Fe/acid | Amino |

| Carboxylate to Primary Alcohol | LiAlH4 followed by aqueous workup | Primary Alcohol |

| Carboxylate to Aldehyde | DIBAL-H at low temperature | Aldehyde |

Electrophilic and Nucleophilic Substitution Reactions on the Quinoline Ring

The quinoline ring in this compound is susceptible to both electrophilic and nucleophilic substitution reactions, allowing for the introduction of a wide range of substituents.

Electrophilic aromatic substitution (EAS) on the quinoline ring generally occurs on the benzene (B151609) ring portion (positions 5, 6, 7, and 8) as the pyridine (B92270) ring is deactivated towards electrophilic attack. The directing influence of the existing substituents and the reaction conditions will determine the regioselectivity of the substitution. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. For instance, nitration of 8-alkyl-2-methylquinolines has been shown to occur at the C5 position. mdpi.com

Nucleophilic aromatic substitution (SNAr) on the quinoline ring is also a viable derivatization strategy, particularly when the ring is activated by electron-withdrawing groups or through the formation of the N-oxide. nih.gov The C2 and C4 positions are the most susceptible to nucleophilic attack. The presence of a good leaving group, such as a halogen, at these positions facilitates the substitution. The vicarious nucleophilic substitution (VNS) of hydrogen is another powerful method for the introduction of nucleophiles onto the electron-deficient quinoline ring. nih.gov

Introduction of Heteroatomic Substituents

The incorporation of heteroatoms such as sulfur, halogens, and nitrogen into the this compound scaffold can significantly modulate its physicochemical and biological properties.

Thioether derivatives of this compound can be synthesized through the reaction of a halo-substituted this compound with a thiol in the presence of a base. researchgate.net This nucleophilic substitution reaction typically proceeds smoothly, especially if the halogen is at an activated position like C2 or C4. Alternatively, thioethers can be prepared via the reaction of quinoline N-oxides with thiols.

The resulting thioethers can be subsequently oxidized to the corresponding sulfones using oxidizing agents such as hydrogen peroxide or m-CPBA. organic-chemistry.orgresearchgate.net The sulfone group is a valuable functional group in medicinal chemistry due to its ability to act as a hydrogen bond acceptor.

| Reaction | Reactants | Product |

| Thioether Synthesis | Halo-2-methyl-3-phenylquinoline + Thiol | This compound thioether |

| Sulfone Synthesis | This compound thioether + Oxidizing Agent | This compound sulfone |

Halogenation of the this compound core can be achieved through electrophilic halogenation, typically using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) for substitution on the benzene ring portion. researchgate.net Halogenation can also be introduced at the C2 or C4 positions by converting the corresponding quinolinone to the haloquinoline using reagents like phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5).

Amination of the this compound scaffold can be accomplished through several methods. Direct amination of the quinoline ring can be challenging but can be achieved under specific conditions, such as the Chichibabin reaction, although this is often limited to the parent quinoline. A more general approach involves the nucleophilic substitution of a halogen atom, particularly at the C2 or C4 position, with an amine. organic-chemistry.org Furthermore, amination can be efficiently carried out on quinoline N-oxides, which facilitates nucleophilic attack at the C2 position. organic-chemistry.orgresearchgate.net The reduction of nitro-substituted derivatives, as mentioned earlier, is also a primary route to amino-functionalized 2-methyl-3-phenylquinolines. mdpi.com

Cycloaddition and Ring Transformation Reactions

Cycloaddition and ring transformation reactions offer powerful methods for modifying the this compound scaffold, enabling the creation of novel three-dimensional structures from the planar aromatic starting material.

Dearomatization reactions are crucial for transforming flat aromatic compounds into complex, three-dimensional molecules, a valuable transition in the synthesis of pharmaceuticals and natural products. nih.govacs.orgacs.org The inherent stability of the quinoline ring, however, makes its dearomatization thermodynamically unfavorable. nih.govacs.org Overcoming this energy barrier typically requires activation of the quinoline ring or coupling the dearomatization event with the formation of a highly stable bond. nih.govacs.org

Strategies for the dearomatization of quinolines can be broadly categorized:

Reductive Dearomatization: This approach involves the partial reduction of the pyridine ring. For instance, quinolines can be transformed into 1,2-dihydroquinolines, which can then undergo further functionalization, such as enantioselective borylation, to yield chiral tetrahydroquinolines. acs.org A stepwise protocol involving reductive dearomatization followed by regioselective C3-nitration has been developed to produce C3, C4 di-substituted tetrahydroquinolines. rsc.org

Cycloaddition Reactions: These reactions can disrupt the aromaticity by forming new rings. Photochemical [4+2] cycloadditions between quinolines and alkenes have been shown to produce complex polycyclic structures. nih.gov Another approach is the [3+2] annulation with donor-acceptor (DA)-aminocyclopropanes, catalyzed by Ytterbium(III), to yield tetrahydroindolizine derivatives. nih.gov

A significant challenge in the dearomatization of this compound is the steric hindrance posed by the methyl group at the C2 position. Research has shown that 2-substituted quinolines often fail to react under conditions that are effective for other isomers, likely due to this steric clash. nih.gov Therefore, applying these dearomatization strategies to the this compound scaffold would require careful optimization to overcome the deactivating and sterically hindering nature of the 2-methyl substituent.

Table 1: Selected Dearomatization Strategies for Quinoline Derivatives

| Strategy | Reagents/Conditions | Product Type | Reference |

|---|

The quinoline ring system is known for its high stability and resistance to oxidation and other ring-opening conditions. pharmaguideline.com The benzene portion of the molecule can be cleaved under harsh conditions, for example, by treatment with alkaline potassium permanganate (B83412) (KMnO₄), while the pyridine ring tends to remain intact even under vigorous treatment. pharmaguideline.com

Intramolecular Cyclization Reactions

Intramolecular cyclization is a powerful strategy for constructing new rings, where a molecule containing two reactive functional groups reacts internally. For the this compound scaffold, such reactions would necessitate the prior installation of appropriate functional groups onto the phenyl ring or the methyl group.

For example, if a suitable nucleophile were introduced at the ortho position of the C3-phenyl group and an electrophilic center were generated on the C2-methyl group (e.g., via halogenation), an intramolecular cyclization could potentially lead to a new fused ring system. The stereochemistry of the starting materials can significantly influence the reaction pathways in such cyclizations. nih.gov

While the existing literature provides numerous examples of intramolecular cyclizations for synthesizing various heterocyclic systems, including thiadiazine 1-oxides from N-cyano sulfoximines, specific studies focusing on the intramolecular cyclization of derivatives of this compound are not prominent. nih.gov The development of such reactions remains an area for future exploration, offering a pathway to novel, complex polycyclic aromatic compounds based on the quinoline framework.

Applications as Building Blocks for Complex Compounds

The quinoline scaffold is considered a "privileged structure" in medicinal chemistry due to its prevalence in a wide range of biologically active compounds and approved drugs. nih.gov Consequently, derivatives of this compound are valuable building blocks for the synthesis of more complex molecules with potential pharmaceutical applications.

The reactivity of the quinoline ring allows for various modifications. Electrophilic substitution reactions, for instance, preferentially occur at the 5- and 8-positions of the benzene ring. pharmaguideline.com The methyl group at C2 can also be a site for functionalization. For example, it can be condensed with aldehydes or other electrophiles after deprotonation. The phenyl group at C3 can be functionalized through standard aromatic substitution reactions, providing another handle for elaboration.

The utility of similar scaffolds in constructing complex heterocyclic systems has been demonstrated. For instance, 2-methyl-3-substituted quinazolin-4-ones have been synthesized from anthranilic acid precursors, showcasing how a 2-methyl substituted core can be elaborated into other important heterocyclic structures. researchgate.net The this compound framework can thus serve as a versatile starting material for creating diverse libraries of compounds for biological screening.

Advanced Spectroscopic Characterization Methodologies for Structural Elucidation and Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in organic chemistry for determining the structure of molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information on the connectivity of atoms and the spatial relationships between them. For 2-Methyl-3-phenylquinoline, ¹H NMR and ¹³C NMR are fundamental for its structural confirmation.

Proton NMR (¹H NMR)

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment, and the coupling constant (J) between adjacent protons reveals their connectivity.

In the ¹H NMR spectrum of this compound, recorded in deuterated chloroform (CDCl₃) at 400 MHz, distinct signals for the aromatic and methyl protons are observed. The methyl group protons (CH₃) appear as a singlet at approximately 2.45 ppm. The aromatic protons of the quinoline (B57606) and phenyl rings resonate in the downfield region, typically between 7.40 and 8.14 ppm.

Key findings from ¹H NMR analysis include:

A singlet for the methyl group, indicating no adjacent protons.

A complex multiplet pattern in the aromatic region, consistent with the presence of both the quinoline and phenyl ring systems.

Specific signals can be assigned to individual protons on the quinoline and phenyl rings based on their chemical shifts and coupling patterns. For instance, a doublet observed at 8.14 ppm with a coupling constant of 8.4 Hz is characteristic of the proton at the 8-position of the quinoline ring, which is deshielded by the nitrogen atom and the ring current. A singlet at 8.00 ppm can be attributed to the proton at the 4-position.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| 8.14 | d | 8.4 | H-8 |

| 8.00 | s | - | H-4 |

| 7.76 | d | 8.0 | - |

| 7.65 | t | 7.6 | - |

| 7.58 | d | 7.2 | Phenyl H |

| 7.40-7.53 | m | - | Aromatic H |

Data obtained from a study on 3-methyl-2-phenylquinoline, a synonym for this compound.

Carbon-13 NMR (¹³C NMR)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal, and its chemical shift is indicative of its electronic environment (e.g., hybridization, attached functional groups).

The ¹³C NMR spectrum of this compound, recorded in CDCl₃ at 101 MHz, displays a series of signals corresponding to the 16 carbon atoms in the molecule. The methyl carbon appears at a characteristic upfield chemical shift of around 20.62 ppm. The aromatic and quinoline carbons resonate in the downfield region, typically between 126 and 161 ppm.

Key findings from ¹³C NMR analysis include:

The presence of a signal in the upfield region confirms the methyl group.

A multitude of signals in the aromatic region corresponds to the carbon atoms of the fused quinoline and the phenyl rings.

The quaternary carbons (those not bonded to any hydrogen atoms) can be distinguished from the protonated carbons, often by their lower intensity or through specialized experiments like DEPT.

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 160.53 | C=N |

| 146.61 | Quaternary C |

| 140.84 | Quaternary C |

| 136.81 | Quaternary C |

| 129.28 | Aromatic CH |

| 129.24 | Aromatic CH |

| 128.89 | Aromatic CH |

| 128.80 | Aromatic CH |

| 128.32 | Aromatic CH |

| 128.23 | Aromatic CH |

| 127.64 | Aromatic CH |

| 126.73 | Aromatic CH |

| 126.45 | Aromatic CH |

Data obtained from a study on 3-methyl-2-phenylquinoline, a synonym for this compound.

Distortionless Enhancement by Polarization Transfer (DEPT)

Distortionless Enhancement by Polarization Transfer (DEPT) is an NMR technique used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups. By running a series of experiments with different pulse angles (DEPT-45, DEPT-90, and DEPT-135), the number of protons attached to each carbon atom can be determined.

DEPT-45: Shows signals for all protonated carbons (CH, CH₂, and CH₃).

DEPT-90: Shows signals only for CH carbons.

DEPT-135: Shows positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons.

A positive signal in the DEPT-135 spectrum for the methyl carbon.

Several positive signals in the DEPT-90 and DEPT-135 spectra corresponding to the CH carbons of the quinoline and phenyl rings.

The absence of any negative signals in the DEPT-135 spectrum, as there are no CH₂ groups in the molecule.

The quaternary carbons would be absent in all DEPT spectra.

Vibrational Spectroscopy

Vibrational spectroscopy probes the vibrational modes of a molecule, which are determined by the masses of the atoms and the strength of the chemical bonds between them. This provides a "fingerprint" of the molecule and is particularly useful for identifying functional groups.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule as it transitions between vibrational energy levels. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).

The FT-IR spectrum of this compound, typically recorded using a KBr pellet, exhibits a number of characteristic absorption bands that confirm its structural features.

Key findings from FT-IR analysis include:

C-H stretching vibrations: Aromatic C-H stretching bands are observed above 3000 cm⁻¹, typically around 3042 cm⁻¹. The aliphatic C-H stretching of the methyl group appears just below 3000 cm⁻¹, with bands around 2921 and 2852 cm⁻¹.

C=C and C=N stretching vibrations: The stretching vibrations of the aromatic carbon-carbon double bonds and the carbon-nitrogen double bond of the quinoline ring are found in the 1600-1450 cm⁻¹ region. For this compound, characteristic peaks appear at approximately 1596, 1554, and 1452 cm⁻¹.

C-H bending vibrations: In-plane and out-of-plane C-H bending vibrations provide information about the substitution pattern of the aromatic rings and are observed in the fingerprint region (below 1500 cm⁻¹). For example, bands around 766 and 701 cm⁻¹ are characteristic of the out-of-plane bending of C-H bonds in the phenyl and quinoline rings.

Table 3: FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 3042 | Aromatic C-H stretch |

| 2921, 2852 | Aliphatic C-H stretch (CH₃) |

| 1596 | C=C/C=N stretch |

| 1554 | C=C/C=N stretch |

| 1452 | C=C/C=N stretch |

| 1386 | C-H bend (CH₃) |

Data obtained from a study on 3-methyl-2-phenylquinoline, a synonym for this compound.

Fourier Transform Raman (FT-Raman) Spectroscopy

Fourier Transform Raman (FT-Raman) spectroscopy is a complementary technique to FT-IR. It measures the inelastic scattering of monochromatic light, which also corresponds to the vibrational modes of the molecule. While FT-IR is based on the change in dipole moment during a vibration, Raman spectroscopy is dependent on the change in polarizability. Therefore, vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.

Specific experimental FT-Raman data for this compound is not widely available in the literature. However, based on the analysis of similar quinoline derivatives, the following features would be expected in its FT-Raman spectrum:

Strong bands for the aromatic ring stretching vibrations, particularly the symmetric "ring breathing" modes, which are often prominent in Raman spectra.

Signals corresponding to the C-H stretching and bending vibrations, similar to those seen in the FT-IR spectrum.

The C=N stretching vibration of the quinoline ring would also be expected to be Raman active.

The combination of FT-IR and FT-Raman spectroscopy would provide a more complete picture of the vibrational modes of this compound, aiding in a definitive structural confirmation.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a compound. Unlike low-resolution mass spectrometry, which provides nominal mass-to-charge (m/z) ratios as integers, HRMS instruments (such as Time-of-Flight (TOF) or Orbitrap analyzers) can measure m/z values to four or more decimal places. nih.gov This high level of mass accuracy allows for the calculation of a unique elemental formula.

For this compound, the molecular formula is C₁₆H₁₃N. Using the exact masses of the most abundant isotopes (¹²C = 12.000000 Da, ¹H = 1.007825 Da, ¹⁴N = 14.003074 Da), the theoretical monoisotopic mass of the neutral molecule can be calculated with high precision. In a typical HRMS experiment using a soft ionization technique like electrospray ionization (ESI), the compound would be observed as the protonated molecule, [M+H]⁺.

The experimental determination of the m/z for the [M+H]⁺ ion and its comparison with the calculated theoretical value provides definitive confirmation of the molecular formula. A mass error of less than 5 parts per million (ppm) between the measured and theoretical values is considered strong evidence for the proposed elemental composition.

Table 2: Theoretical HRMS Data for this compound

| Species | Molecular Formula | Calculated Monoisotopic Mass (Da) |

| Neutral Molecule [M] | C₁₆H₁₃N | 219.10480 |

| Protonated Molecule [M+H]⁺ | C₁₆H₁₄N⁺ | 220.11262 |

| Note: The calculated mass is the basis for comparison with experimental HRMS data to confirm the elemental composition. |

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The conjugated π-system of the quinoline and phenyl rings in this compound gives rise to characteristic absorption bands in the UV-Vis region. The primary electronic transitions observed are π → π* and, to a lesser extent, n → π* transitions associated with the nitrogen lone pair.

The absorption spectrum is typically recorded by dissolving the compound in various solvents. The position of the absorption maximum (λmax) can be influenced by solvent polarity, a phenomenon known as solvatochromism. biointerfaceresearch.com For aromatic systems like this compound, intense absorption bands corresponding to π → π* transitions are expected. The n → π* transition, involving the non-bonding electrons of the nitrogen atom, is generally weaker and may be obscured by the more intense π → π* bands. researchgate.net Computational methods, such as Time-Dependent DFT (TD-DFT), can be used to predict the electronic transitions and support experimental findings. nih.gov

Table 3: Expected UV-Vis Absorption Data for this compound in Different Solvents

| Solvent | Polarity | Expected λmax Range (nm) | Associated Transition |

| Hexane | Non-polar | 250 - 350 | π → π |

| Ethanol | Polar, Protic | 255 - 360 | π → π |

| Acetonitrile | Polar, Aprotic | 255 - 355 | π → π* |

| Note: This table presents expected ranges based on the behavior of similar substituted quinoline systems. The exact λmax values are sensitive to the specific substitution pattern and solvent environment. |

Many quinoline derivatives are known to be fluorescent, and this property is investigated using photoluminescence (PL) or fluorescence spectroscopy. nih.gov This technique involves exciting the molecule at a specific wavelength (typically one of its absorption maxima) and measuring the emitted light at a longer wavelength. The difference between the excitation and emission maxima is known as the Stokes shift.

The fluorescence properties of this compound are dependent on the efficiency of the radiative decay from the lowest singlet excited state (S₁) to the ground state (S₀). The structure of the molecule, including the presence of the phenyl substituent, can influence the nature of the excited state, potentially leading to intramolecular charge transfer (ICT) character, which often results in strong fluorescence. The quantum yield, which is a measure of the efficiency of the fluorescence process, can be determined relative to a known standard. These photophysical properties make such compounds potentially useful as fluorescent probes. researchgate.net

X-ray Diffraction Techniques for Solid-State Structures

Single-crystal X-ray diffraction (SCXRD) is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. mdpi.com This technique provides accurate measurements of bond lengths, bond angles, and torsion angles, revealing the exact conformation and configuration of the molecule.

To perform this analysis, a suitable single crystal of the compound must be grown. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is collected and analyzed. The analysis yields an electron density map from which the positions of the atoms in the crystal lattice can be determined.

While a crystal structure for this compound itself is not publicly available, data from the closely related compound, (2E)-1-(2-Methyl-4-phenylquinolin-3-yl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one, which contains the core 2-methyl-phenylquinoline scaffold, illustrates the detailed structural information that can be obtained. nih.gov This analysis reveals the crystal system, space group, and unit cell dimensions, as well as the relative orientation of the phenyl and quinoline rings, which in this analogue are nearly orthogonal to each other. nih.gov

Table 4: Representative Single-Crystal X-ray Diffraction Data for a 2-Methyl-phenylquinoline Analogue

| Parameter | Value |

| Compound | (2E)-1-(2-Methyl-4-phenylquinolin-3-yl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one nih.gov |

| Molecular Formula | C₂₄H₁₉NOS |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 10.0815 (7) |

| b (Å) | 10.2956 (7) |

| c (Å) | 10.5403 (7) |

| α (°) | 71.013 (6) |

| β (°) | 78.697 (5) |

| γ (°) | 70.412 (6) |

| Volume (ų) | 969.99 (11) |

| Z (molecules/unit cell) | 2 |

| Source: Data from Prasath et al. (2013) for a structurally related compound demonstrates the type of precise geometric information obtained from SCXRD analysis. nih.gov |

Theoretical and Computational Chemistry Investigations of 2 Methyl 3 Phenylquinoline Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become instrumental in elucidating the molecular characteristics of quinoline (B57606) derivatives. These calculations provide insights into molecular geometry, stability, and electronic behavior.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been widely applied to study various properties of quinoline derivatives. nih.govresearchgate.net For these calculations, the Gaussian 09 software package is often utilized. nih.gov

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule. mdpi.com For quinoline derivatives, DFT calculations, often using the B3LYP functional combined with a basis set like 6-31G(d,p), are employed to achieve this. nih.govmdpi.com This process identifies the minimum energy structure on the potential energy surface. For instance, in a study of phenyl quinoline-2-carboxylate, a related compound, DFT calculations were used to refine the geometry obtained from X-ray diffraction data. mdpi.comresearchgate.net The calculations can reveal subtle but important differences between the molecule's conformation in the crystalline state and its ideal gas-phase geometry. mdpi.com These differences can be quantified by changes in dihedral angles and torsion angles upon optimization. mdpi.com

For example, after a DFT geometry optimization for phenyl quinoline-2-carboxylate, the dihedral angle between the quinoline and phenyl rings was found to decrease, while the twist of the carboxylate group relative to the quinoline group increased slightly. mdpi.com Such analyses are crucial for understanding how intermolecular forces in a crystal can influence molecular conformation. mdpi.com

A Potential Energy Surface (PES) scan is a computational technique used to explore the conformational space of a molecule and identify its stable conformers. skku.eduq-chem.comresearchgate.net This is achieved by systematically changing a specific geometric parameter, such as a dihedral angle, and optimizing the rest of the molecular geometry at each step. skku.eduq-chem.comq-chem.com The resulting plot of energy versus the scanned parameter reveals the energy barriers between different conformations and helps to locate the most stable structures. researchgate.net

For instance, a PES scan can be performed by rotating a specific bond in 10- or 15-degree increments over a full 360-degree rotation. researchgate.netresearchgate.net This "relaxed" scan can provide a good approximation of the reaction pathway between different conformers. q-chem.comq-chem.com In cases where optimizations are difficult, a "frozen" scan, which does not involve geometry optimization at each step, can be a simpler alternative, although it provides less detailed information. q-chem.com

Vibrational frequency calculations are essential for characterizing stationary points on the potential energy surface as either minima (stable structures) or transition states. researchgate.netnih.gov For a stable molecule, all calculated vibrational frequencies will be real (positive). researchgate.net The presence of a single imaginary frequency indicates a transition state connecting two minima. researchgate.net

These calculations are typically performed using DFT methods, such as B3LYP with a 6-311+G(**) basis set. nih.gov The calculated frequencies can be compared with experimental data from FTIR and Raman spectroscopy to validate the computational model. nih.gov Scaling factors are often applied to the calculated frequencies to improve agreement with experimental values. nih.govmdpi.com Vibrational analysis also provides insights into the nature of the chemical bonds and the functional groups present in the molecule. nih.gov

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. libretexts.orgwikipedia.orgnumberanalytics.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orgyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The interaction and energy difference between these two orbitals are crucial in determining the molecule's behavior in chemical reactions. wikipedia.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the chemical stability and reactivity of a molecule. nih.govmalayajournal.org A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small HOMO-LUMO gap indicates that a molecule is more reactive. numberanalytics.comscirp.org

For quinoline derivatives, the HOMO-LUMO gap can be calculated using DFT. nih.govscirp.orgdergipark.org.tr For example, in a study of 2-Chloro-7-Methylquinoline-3-Carbaldehyde, the HOMO-LUMO energy difference was calculated to be 3.75 eV for the trans conformer and 3.84 eV for the cis conformer. dergipark.org.tr The energies of the HOMO and LUMO and their gap can explain charge transfer interactions within the molecule, which are often responsible for its bioactivity. scirp.org

The following table summarizes key electronic properties derived from FMO analysis for a related quinoline compound:

| Property | Value (eV) |

| HOMO Energy | -6.646 |

| LUMO Energy | -1.816 |

| HOMO-LUMO Energy Gap | 4.83 |

| Data for Quinoline (Benzo[b]Pyridine) scirp.org |

Quantum Reactivity Descriptors

Quantum reactivity descriptors, derived from Density Functional Theory (DFT), are crucial for predicting the chemical behavior of molecules. rsc.orgrsc.org These descriptors include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO), the HOMO-LUMO energy gap (ΔE), electronegativity (χ), chemical potential (μ), chemical hardness (η), and the electrophilicity index (ω). rsc.orgmdpi.comresearchgate.net

EHOMO indicates a molecule's ability to donate electrons, while ELUMO reflects its electron-accepting capability. nih.gov The energy gap, ΔE = ELUMO - EHOMO, is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. nih.gov Other global reactivity descriptors are calculated from the HOMO and LUMO energies:

Electronegativity (χ): χ ≈ - (EHOMO + ELUMO) / 2

Chemical Hardness (η): η ≈ (ELUMO - EHOMO) / 2

Chemical Potential (μ): μ = -χ

Electrophilicity Index (ω): ω = μ² / (2η)

These parameters provide a quantitative framework for understanding the reactivity of quinoline derivatives. For instance, DFT calculations on a series of synthesized quinoline-amide derivatives provide representative values for these quantum descriptors. rsc.org

Table 1: Quantum Reactivity Descriptors for a Representative Phenylquinoline Derivative (Compound 6z from a study on tunable quinoline derivatives) rsc.org Data calculated at the B3LYP/6-31G(d,p) level.

| Parameter | Value (eV) |

|---|---|

| EHOMO | -5.78 |

| ELUMO | -1.99 |

| Energy Gap (ΔE) | 3.79 |

| Electronegativity (χ) | 3.88 |

| Chemical Hardness (η) | 1.89 |

| Chemical Potential (μ) | -3.88 |

| Electrophilicity Index (ω) | 3.97 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netmdpi.com The MEP map displays regions of varying electron density, typically color-coded so that red indicates electron-rich areas (negative potential, susceptible to electrophilic attack) and blue indicates electron-poor areas (positive potential, prone to nucleophilic attack). researchgate.net Green and yellow represent regions of intermediate potential.

In quinoline systems, the nitrogen atom and any oxygen-containing substituents typically form negative potential regions, making them sites for electrophilic interaction. researchgate.netresearchgate.net The hydrogen atoms, particularly those attached to the aromatic rings or amine groups, usually exhibit a positive potential. researchgate.net For example, in a study of 2-Hydroxy-N-Methyl-N-Phenylquinolin-3-Amine, the MEP surface analysis helps identify these reactive centers. researchgate.net The analysis reveals that the potential ranges are crucial for understanding where the molecule would most likely interact with other species.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. uni-muenchen.dewisc.edu This method provides a quantitative description of the Lewis-like structure of a molecule and reveals the stabilizing effects of electron delocalization. uni-muenchen.de

NBO analysis is particularly effective at identifying hyperconjugative interactions, which are stabilizing delocalizations of electrons from a filled (donor) Lewis-type NBO to an empty (acceptor) non-Lewis NBO. uni-muenchen.de The strength of these interactions is quantified by the second-order perturbation theory energy, E(2). uni-muenchen.de Higher E(2) values indicate a more significant interaction and greater stabilization of the molecule.

In phenylquinoline systems, important hyperconjugative interactions often involve the delocalization of π-electrons from the aromatic rings (donor) to the antibonding π* orbitals of adjacent rings (acceptor), or from lone pairs (e.g., on the nitrogen atom) to adjacent antibonding orbitals. These interactions are fundamental to the molecule's electronic structure and stability.

Table 2: Illustrative Major Hyperconjugative Interactions for a Phenylquinoline System (Note: This is a representative table based on typical findings for similar aromatic systems as specific data for 2-Methyl-3-phenylquinoline is not available in the searched literature.)

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| π(C1-C2) | π(C3-C4) | ~20.5 |

| π(C5-C6) | π(C7-C8) | ~18.2 |

| LP(1) N | π*(C-C)ring | ~35.0 |

NBO analysis can also characterize hydrogen bonds by identifying the donor-acceptor interaction between a lone pair (LP) of the H-bond acceptor and the antibonding σ* orbital of the bond involving the hydrogen atom (e.g., N-H or O-H). wisc.edu The E(2) value for this LP → σ* interaction provides a measure of the hydrogen bond's strength.

In the crystal structures of related quinoline derivatives, both inter- and intramolecular hydrogen bonds are frequently observed and play a critical role in defining the supramolecular architecture. For instance, in ethyl 2-methyl-4-phenylquinoline-3-carboxylate, intramolecular C-H···O interactions lead to the formation of stable five- and six-membered rings, while intermolecular C-H···O interactions link molecules into dimers. nih.gov

Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) Analysis

QTAIM and RDG are powerful computational tools for analyzing non-covalent interactions (NCIs) such as van der Waals forces, hydrogen bonds, and steric repulsion. The RDG analysis, in particular, generates a visual representation of these interactions in real space. It plots the reduced density gradient against the electron density multiplied by the sign of the second Hessian eigenvalue (sign(λ₂)ρ).

In these plots:

Strong, attractive interactions (like hydrogen bonds) appear as spikes at negative sign(λ₂)ρ values.

Weak, van der Waals interactions are characterized by spikes near zero.

Strong, repulsive interactions (steric clashes) are found at positive sign(λ₂)ρ values.

A study on 2-Hydroxy-N-Methyl-Phenylquinolin-3-Amine utilized RDG analysis to identify van der Waals interactions within the molecule, contributing to a deeper understanding of its conformational stability. researchgate.net

Hirshfeld Surface Analysis for Non-Covalent Interactions

Hirshfeld surface analysis is a method used to visualize and quantify intermolecular interactions in a crystal lattice. researchgate.netnih.gov The Hirshfeld surface is mapped with properties like dnorm, which highlights contacts shorter than the van der Waals radii in red, contacts of van der Waals separation in white, and longer contacts in blue.

The analysis also generates 2D fingerprint plots, which provide a quantitative summary of the different types of intermolecular contacts. Each point on the plot represents a pair of distances (de and di) from the surface to the nearest nucleus external and internal to the surface, respectively. The percentage contribution of each contact type to the total Hirshfeld surface area can be calculated, offering a clear picture of the packing forces.

For example, the Hirshfeld surface analysis of 2-chloro-3-[(E)-(2-phenylhydrazinylidene)methyl]quinoline revealed the relative importance of various non-covalent interactions in its crystal packing. researchgate.netnih.gov

Table 3: Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface for 2-chloro-3-[(E)-(2-phenylhydrazinylidene)methyl]quinoline researchgate.netnih.gov

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 35.5 |

| C···H/H···C | 33.7 |

| Cl···H/H···Cl | 12.3 |

| N···H/H···N | 9.5 |

| C···C | 3.5 |

| Cl···N | 2.3 |

| C···N | 2.2 |

| C···Cl | 1.1 |

This data shows that H···H and C···H contacts are the most significant contributors to the crystal packing of this particular quinoline derivative, which is typical for organic molecules. researchgate.netnih.gov

Compound List

Theoretical Spectroscopic Property Predictions (NMR, UV-Vis)

Theoretical and computational methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), have become invaluable tools for predicting the spectroscopic properties of molecules, including this compound and its derivatives. These methods allow for the calculation of Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectra, providing insights that complement and help interpret experimental data.

The prediction of NMR spectra involves calculating the magnetic shielding tensors of the nuclei within the molecule. By comparing these calculated values to a reference standard (e.g., tetramethylsilane, TMS), theoretical chemical shifts (δ) for both ¹H and ¹³C nuclei can be determined. researchgate.net The accuracy of these predictions depends on the chosen computational method, including the functional and basis set. For instance, studies on similar quinoline derivatives have employed the B3LYP functional with various basis sets (e.g., cc-pVDZ, cc-pVTZ, cc-pVQZ) to achieve good agreement between theoretical and experimental chemical shifts. researchgate.net The process involves optimizing the molecule's geometry and then performing NMR calculations on the optimized structure. researchgate.net

Experimentally, the ¹H NMR spectrum of this compound in CDCl₃ shows characteristic signals, including a singlet for the methyl group protons at approximately 2.45 ppm and a series of multiplets in the aromatic region (7.40-8.14 ppm) corresponding to the protons of the quinoline and phenyl rings. rsc.org The ¹³C NMR spectrum displays a signal for the methyl carbon at around 20.62 ppm and a multitude of signals for the aromatic carbons between 126.45 and 160.53 ppm. rsc.org Theoretical calculations can help assign these signals to specific atoms within the molecule, which can be particularly useful for complex spectra.

Similarly, TD-DFT calculations are employed to predict the electronic absorption spectra (UV-Vis) of molecules. This method calculates the energies of electronic transitions from the ground state to various excited states. nih.gov The calculated transition energies and their corresponding oscillator strengths can be used to generate a theoretical UV-Vis spectrum, which shows the wavelengths of maximum absorption (λmax). nih.govresearchgate.net For quinoline derivatives, these calculations can predict the π–π* and n–π* transitions that are characteristic of such aromatic systems. researchgate.net The prominent absorbance observed in the UV-Vis spectrum of a related azo-substituted quinoline derivative at 386 nm was attributed to an n–π* transition, a finding supported by DFT analysis. researchgate.net The choice of solvent can also be incorporated into these calculations using models like the Polarizable Continuum Model (PCM), as solvent polarity can influence the position of absorption bands. researchgate.net

Table 1: Experimental NMR Data for this compound

| Nucleus | Chemical Shift (δ, ppm) in CDCl₃ |

| ¹H | 8.14 (d, J = 8.4 Hz, 1H), 8.00 (s, 1H), 7.76 (d, J = 8.0 Hz, 1H), 7.65 (t, J = 7.6 Hz, 1H), 7.58 (d, J = 7.2 Hz, 2H), 7.40-7.53 (m, 4H), 2.45 (s, 3H) |

| ¹³C | 160.53, 146.61, 140.84, 136.81, 129.28, 129.24, 128.89, 128.80, 128.32, 128.23, 127.64, 126.73, 126.45, 20.62 |

Data sourced from rsc.org

Molecular Modelling and Docking Studies

Molecular modelling and docking are powerful computational techniques used to predict and analyze the interactions between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein or nucleic acid. These studies are fundamental in drug discovery and development, providing insights into binding affinities, modes of interaction, and potential biological activity.

Ligand-Receptor Binding Interactions

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor's active site, forming a stable complex. mdpi.com The process involves sampling a large number of possible conformations and orientations of the ligand within the binding pocket and scoring them based on a force field that estimates the binding energy. mdpi.comnih.gov

For quinoline derivatives, docking studies have been instrumental in understanding their anticancer activity. For instance, docking of quinazoline-4-one derivatives, which share a similar heterocyclic core, into the ATP binding pocket of the Epidermal Growth Factor Receptor (EGFR) has revealed key interactions. nih.gov These interactions often include hydrogen bonds with crucial amino acid residues in the hinge region of the kinase domain, as well as hydrophobic interactions with other residues in the pocket. nih.gov Similarly, docking studies of indolo[2,3-b]quinoline conjugates with DNA and topoisomerase II have shown that these molecules can intercalate into the DNA and interact with the enzyme, with binding energies indicating stable complex formation. mdpi.com

The binding of a ligand to a receptor is governed by a variety of non-covalent interactions, including:

Hydrogen bonds: These are crucial for the specificity and stability of the ligand-receptor complex. nih.gov

Hydrophobic interactions: The phenyl and methyl groups of this compound would be expected to form favorable hydrophobic interactions with nonpolar residues in a binding pocket.

π-π stacking: The aromatic quinoline and phenyl rings can engage in stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

The interplay between a ligand and its receptor can induce conformational changes in the protein, a phenomenon known as "induced fit," which can lead to a more stable binding complex. rsc.org Computational models can simulate these changes to provide a more accurate picture of the binding event. nih.gov

Prediction of Enzyme Inhibition Mechanisms

Molecular docking studies are frequently used to predict how a compound might inhibit an enzyme. By examining the binding mode of a potential inhibitor within the enzyme's active site, researchers can hypothesize its mechanism of action. For many quinoline derivatives investigated as anticancer agents, the target is often a protein kinase. nih.gov

In such cases, the predicted mechanism is typically competitive inhibition, where the quinoline derivative occupies the ATP-binding site, preventing the natural substrate from binding and thus halting the phosphorylation cascade that drives cell proliferation. nih.govnih.gov Docking studies on novel 3-methylquinoxaline derivatives as VEGFR-2 inhibitors have shown that the most potent compounds form key hydrogen bonds with residues like Cys919 and Asp1046 in the kinase hinge region, mimicking the binding of ATP. nih.gov

In other contexts, such as the inhibition of monoamine oxidase B (MAO-B) by N-methyl-2-phenylmaleimides (structurally related heterocyclic compounds), studies have suggested that the ability of the heterocyclic system to act as a hydrogen bond acceptor is critical for potent, competitive inhibition. nih.gov This highlights the importance of specific chemical features in determining the inhibitory mechanism. The binding of a ligand can be further stabilized by interactions with surrounding amino acid residues, leading to a lower dissociation constant (Ki) and thus more potent inhibition. nih.gov

Structure-Based Drug Design Insights

Structure-based drug design (SBDD) utilizes the three-dimensional structural information of a biological target to design and optimize ligands with higher affinity and selectivity. nih.gov This process often begins with a "hit" compound, which can be identified through screening or, in this case, a known scaffold like the quinoline ring.

Once the binding mode of a lead compound is determined, either through experimental methods like X-ray crystallography or computational methods like molecular docking, medicinal chemists can make targeted modifications to improve its properties. For example, if a docking study reveals an unoccupied hydrophobic pocket near the ligand, a hydrophobic group could be added to the ligand's structure to fill this pocket and increase binding affinity. This iterative process of design, synthesis, and testing is a cornerstone of modern drug discovery. rsc.org

Studies on 3-carboxy-substituted 1,2,3,4-tetrahydroquinolines as inhibitors of the anti-apoptotic protein Mcl-1 provide a clear example of SBDD. rsc.org The design of these inhibitors was guided by the structure of the Mcl-1 binding groove, with modifications aimed at optimizing interactions with key residues like Arg263 and filling specific pockets within the binding site. rsc.org Similarly, the development of quinazoline (B50416) derivatives as EGFR inhibitors has been heavily influenced by SBDD, with modifications to the quinazoline scaffold designed to enhance interactions with the ATP binding site and improve selectivity. nih.gov These strategies demonstrate how understanding the structural basis of ligand-receptor interactions can lead to the rational design of more potent and specific therapeutic agents.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov The fundamental principle is that the structural features of a molecule, encoded as numerical values called "descriptors," determine its physicochemical properties and, consequently, its biological effects. nih.gov

Correlation of Physicochemical Descriptors with Biological Activity

QSAR models are developed by correlating a set of calculated molecular descriptors with experimentally determined biological activity, such as the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ). researchgate.net These models, often generated using statistical methods like multiple linear regression (MLR) or partial least squares (PLS), can then be used to predict the activity of new, unsynthesized compounds and to understand which molecular properties are most important for the desired biological effect. nih.gov

A wide array of physicochemical descriptors can be calculated for a molecule like this compound. These descriptors fall into several categories:

Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment, polarizability, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). dergipark.org.trresearchgate.net These are crucial for understanding a molecule's reactivity and its ability to participate in electrostatic interactions.

Steric/Topological Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, surface area, and various topological indices that describe molecular branching and connectivity. researchgate.net

Hydrophobic Descriptors: The most common hydrophobic descriptor is the logarithm of the octanol-water partition coefficient (logP). nih.gov Lipophilicity is a critical factor in drug action, influencing membrane permeability and binding to hydrophobic pockets in receptors.

Hydrogen Bonding Descriptors: These quantify the potential of a molecule to act as a hydrogen bond donor or acceptor. nih.gov